2,4-二苯基吡咯烷

描述

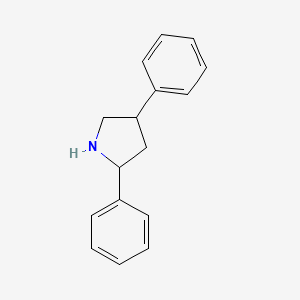

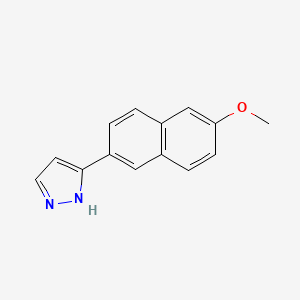

2,4-Diphenylpyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .

Synthesis Analysis

While specific synthesis methods for 2,4-Diphenylpyrrolidine were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

2,4-Diphenylpyrrolidine contains a pyrrolidine ring flanked by two phenyl groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学研究应用

抗微生物和抗肿瘤药物

已合成2,4-二苯基吡咯烷衍生物,并对其进行了抗微生物和抗肿瘤(抗癌)活性评估。研究表明,这些化合物既具有抗微生物活性,又具有抗肿瘤活性,表明它们在这些领域具有潜在的治疗作用 (Saudi, El Semary, & El Sawaf, 2002)。

水有机溶剂中的酸解离常数

已对二甲基亚砜-水水有机溶剂中5,5-二苯基吡咯烷N-芳酰硫脲衍生物的酸解离常数进行了研究。这对于了解这些化合物在各种溶剂中的化学性质和潜在应用至关重要 (Nural, 2017)。

药物化学应用

与2,4-二苯基吡咯烷密切相关的4-氟吡咯烷衍生物已被合成,用于药物化学,特别是作为二肽基肽酶IV抑制剂。这些化合物在开发治疗各种疾病的过程中非常有用 (Singh & Umemoto, 2011)。

有机化学中的对映选择性合成

2,4-二苯基吡咯烷已被用作手性辅助剂,在对映选择性合成抗β-取代γ,δ-不饱和氨基酸中展示了其在立体选择性有机合成中的实用性 (Liu et al., 2008)。

无机化学和催化

已将2,4-二苯基吡咯烷衍生物用于无机化学和催化,例如在铂催化的不活化烯烃内分子氢胺化反应中,形成吡咯烷衍生物 (Bender & Widenhoefer, 2005)。

金属配合物的配体合成

已探索了涉及2,4-二苯基吡咯烷衍生物的N-二烷基氨基-N'-烷基咪唑-2-基亚胺的合成,用于金属配合物的配体制备。这在有机金属化学和材料科学中具有重要意义 (Ros et al., 2006)。

未来方向

作用机制

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide range of bioactivities .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives have been shown to influence a variety of biological pathways, leading to diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Environmental factors can significantly influence the degradation and efficacy of similar compounds .

属性

IUPAC Name |

2,4-diphenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZYNEJPWCDXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of 2,4-Diphenylpyrrolidine?

A1: Based on its name, we can infer the following about the structure of 2,4-Diphenylpyrrolidine:

Q2: Why is the synthesis of 2,4-Diphenylpyrrolidine and its derivatives of interest to researchers?

A2: While the provided research [] does not delve into specific applications, the synthesis of compounds like 2,4-Diphenylpyrrolidine and their derivatives is often motivated by their potential use in various fields. These molecules could serve as:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)

![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)

![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)

![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)